molecular formula C8H6F3NO2 B598782 Methyl 3-(trifluoromethyl)pyridine-4-carboxylate CAS No. 1203952-88-8

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

Cat. No.: B598782
CAS No.: 1203952-88-8
M. Wt: 205.136
InChI Key: GTTUAWQPZYOVBF-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a chemical compound with the molecular formula C8H6F3NO2. It is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate ester group at the 4-position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the pyridine ring and ester group . Another method includes the use of trifluoromethyl sulfonium salts for the trifluoromethylation of heteroaromatic compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as metalation reactions, which are used to prepare trifluoromethylpyridyllithiums .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodomethane for substitution reactions and lithium reagents for metalation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, metalation reactions can produce trifluoromethylpyridyllithiums, which can be further reacted to form various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is unique due to the specific positioning of the trifluoromethyl and carboxylate ester groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Biological Activity

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a pyridine derivative characterized by a trifluoromethyl group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆F₃NO₂
  • Key Functional Groups : Trifluoromethyl (-CF₃), carboxylate ester (-COOCH₃)

The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and biological activity, often improving interactions with biological targets.

Research indicates that the trifluoromethyl group can enhance the potency of compounds against specific enzymes, such as reverse transcriptase, by lowering the pKa of cyclic carbamates through hydrogen bonding interactions with proteins . This mechanism is crucial for developing antiviral agents.

Anticancer Activity

This compound has been explored for its anticancer properties. Studies have shown that similar compounds with trifluoromethyl groups exhibit significant antitumor effects. For instance, related thieno[3,2-b]pyridine derivatives demonstrated decreased cell proliferation in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) and reduced tumor size in in vivo models .

Antichlamydial Activity

The compound's structural analogs have shown selective activity against Chlamydia species. The presence of the trifluoromethyl group was critical for this activity, as derivatives lacking this substituent were inactive. This suggests that the trifluoromethyl group plays a pivotal role in enhancing biological efficacy against certain pathogens .

Anti-inflammatory Effects

Research into related pyridine derivatives has indicated potential anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives showed promising IC50 values against COX-1 and COX-2, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing biological activity. The presence of electron-withdrawing groups at specific positions on the pyridine ring has been associated with increased potency against various biological targets. For example, modifications to the structure can lead to significant variations in activity profiles, emphasizing the need for careful design in drug development .

Research Findings Summary

Biological Activity Findings
Anticancer Reduced proliferation in MDA-MB-231 cells; tumor size reduction in CAM model
Antichlamydial Selective activity against Chlamydia; essential role of trifluoromethyl group
Anti-inflammatory Inhibition of COX enzymes with promising IC50 values

Case Studies and Applications

  • Antitumor Case Study : A study on thieno[3,2-b]pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions significantly reduced cell viability in TNBC models while showing low toxicity to non-tumorigenic cells.
  • Infection Control : The development of antichlamydial agents based on this compound highlights its potential as a starting point for new therapeutics targeting Chlamydia infections.

Properties

IUPAC Name

methyl 3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTUAWQPZYOVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673228
Record name Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203952-88-8
Record name Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium formate (500 mg) and 10% palladium carbon (270 mg) were added to a solution of 2-chloro-5-(trifluoromethyl)isonicotinic acid (1.04 g) in methanol (10 ml), followed by stirring at room temperature for 13 hours. An insoluble substance was removed by celite filtration and the filtrate was concentrated. Thionyl chloride (5 ml) was added to a solution of the resulting residue in methanol (30 ml), followed by heating to reflux for 15 hours. The reaction solution was concentrated, an aqueous saturated sodium hydrogen carbonate solution was added thereto, followed by extraction with ethyl acetate, the organic layer was washed with saturated brine and then dried over anhydrous magnesium sulfate, and the solvent was evaporated to obtain methyl 3-(trifluoromethyl)isonicotinate (463 mg) as an orange solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
270 mg
Type
catalyst
Reaction Step One

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